7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one 7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1207033-11-1
VCID: VC4151018
InChI: InChI=1S/C19H15N3OS/c1-13-6-2-3-8-15(13)16-11-24-18-17(16)21-12-22(19(18)23)10-14-7-4-5-9-20-14/h2-9,11-12H,10H2,1H3
SMILES: CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=N4
Molecular Formula: C19H15N3OS
Molecular Weight: 333.41

7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one

CAS No.: 1207033-11-1

Cat. No.: VC4151018

Molecular Formula: C19H15N3OS

Molecular Weight: 333.41

* For research use only. Not for human or veterinary use.

7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one - 1207033-11-1

Specification

CAS No. 1207033-11-1
Molecular Formula C19H15N3OS
Molecular Weight 333.41
IUPAC Name 7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C19H15N3OS/c1-13-6-2-3-8-15(13)16-11-24-18-17(16)21-12-22(19(18)23)10-14-7-4-5-9-20-14/h2-9,11-12H,10H2,1H3
Standard InChI Key TWJOFBXYOHFFBD-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=N4

Introduction

7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound featuring a thieno[3,2-d]pyrimidine core, a pyridine ring, and a methylphenyl group. This compound is of interest in medicinal chemistry due to its structural complexity and potential biological activities. The thieno[3,2-d]pyrimidine moiety is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

Synthesis

The synthesis of such compounds typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved through various methods, including condensation reactions and cyclization processes. The introduction of the pyridin-2-ylmethyl group may involve nucleophilic substitution or reductive amination reactions.

Biological Activity

While specific biological activity data for 7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one are not available in the provided search results, compounds with similar structures have shown promising activities. For example, thieno[3,2-d]pyrimidine derivatives have been explored for their antimicrobial properties. The presence of a pyridine ring can also contribute to potential pharmacological effects, as seen in other pyridine-containing compounds .

Research Findings and Future Directions

Given the lack of specific research findings on 7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one, future studies should focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) analysis. These efforts could uncover its potential applications in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator